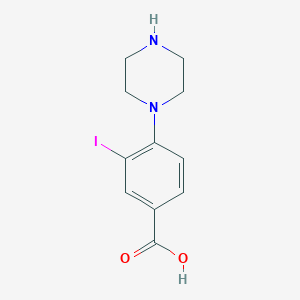
3-Iodo-4-(piperazin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-(piperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.13759 g/mol It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a piperazine ring and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(piperazin-1-yl)benzoic acid typically involves the iodination of 4-(piperazin-1-yl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-4-(piperazin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted benzoic acids.
Oxidation Products: Higher oxidation states of the carboxylic acid group.
Reduction Products: Alcohol derivatives of the benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-(piperazin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Iodo-4-(piperazin-1-yl)benzoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Piperazin-1-yl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(piperazin-1-yl)benzoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-4-(piperazin-1-yl)benzoic acid: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
3-Iodo-4-(piperazin-1-yl)benzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific synthetic and research applications where iodine’s properties are advantageous.
Eigenschaften
CAS-Nummer |
1131614-93-1 |
|---|---|
Molekularformel |
C11H13IN2O2 |
Molekulargewicht |
332.14 g/mol |
IUPAC-Name |
3-iodo-4-piperazin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H13IN2O2/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) |
InChI-Schlüssel |
AUPYLXSYIKWVBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




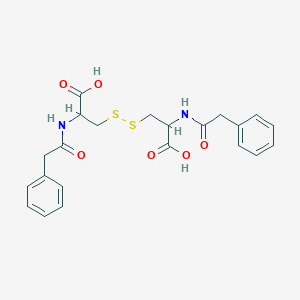

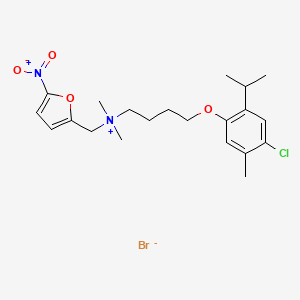
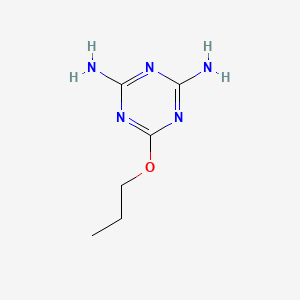
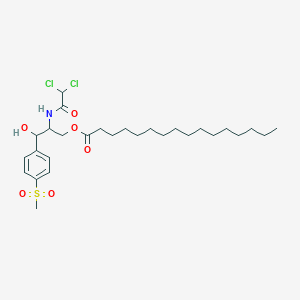
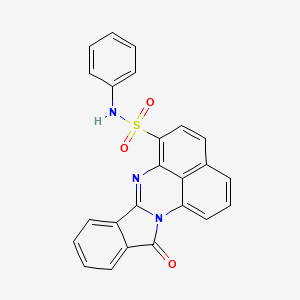
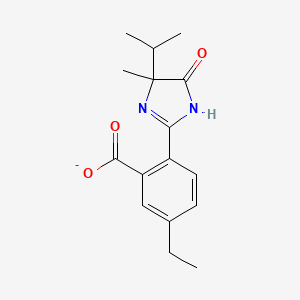
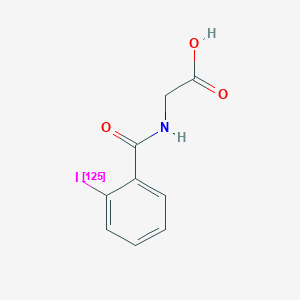
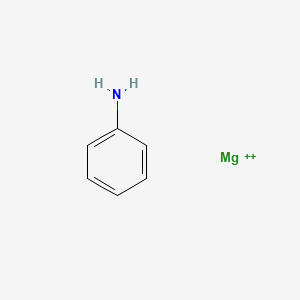

![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)

